molecular formula C16H17N B14180930 (1E)-N-(2,4-Dimethylphenyl)-1-phenylethan-1-imine CAS No. 874655-10-4

(1E)-N-(2,4-Dimethylphenyl)-1-phenylethan-1-imine

Cat. No.: B14180930
CAS No.: 874655-10-4
M. Wt: 223.31 g/mol
InChI Key: CLADAHYHKVIHBZ-UHFFFAOYSA-N
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Description

(1E)-N-(2,4-Dimethylphenyl)-1-phenylethan-1-imine is an organic compound characterized by its imine functional group and aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(2,4-Dimethylphenyl)-1-phenylethan-1-imine typically involves the condensation reaction between 2,4-dimethylaniline and acetophenone. The reaction is catalyzed by an acid or base, and the imine product is formed through the elimination of water. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(2,4-Dimethylphenyl)-1-phenylethan-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1E)-N-(2,4-Dimethylphenyl)-1-phenylethan-1-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1E)-N-(2,4-Dimethylphenyl)-1-phenylethan-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific imine structure and the presence of both phenyl and dimethylphenyl groups. This combination imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

CAS No.

874655-10-4

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-phenylethanimine

InChI

InChI=1S/C16H17N/c1-12-9-10-16(13(2)11-12)17-14(3)15-7-5-4-6-8-15/h4-11H,1-3H3

InChI Key

CLADAHYHKVIHBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C(C)C2=CC=CC=C2)C

Origin of Product

United States

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